molecular formula C10H16N2O2 B1344989 ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate CAS No. 1172037-22-7

ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate

Cat. No.: B1344989
CAS No.: 1172037-22-7
M. Wt: 196.25 g/mol
InChI Key: RYZXOZWWEVSPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate is an organic compound with the molecular formula C10H16N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method is the reaction of ethyl acetoacetate with 4-methylhydrazine in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of pyrazole derivatives.

Scientific Research Applications

Ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects. For example, pyrazole derivatives are known to inhibit cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Ethyl 2-(4-methyl-1H-pyrazol-1-yl)butanoate can be compared with other pyrazole derivatives, such as:

    Ethyl 2-(1H-pyrazol-1-yl)butanoate: Lacks the methyl group on the pyrazole ring, which may affect its biological activity and chemical reactivity.

    Ethyl 2-(4-chloro-1H-pyrazol-1-yl)butanoate: Contains a chlorine substituent, which can influence its pharmacokinetic properties and interactions with biological targets.

    Ethyl 2-(4-phenyl-1H-pyrazol-1-yl)butanoate: The phenyl group introduces additional steric and electronic effects, potentially altering its activity and selectivity.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct properties and applications compared to other pyrazole derivatives.

Properties

IUPAC Name

ethyl 2-(4-methylpyrazol-1-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-4-9(10(13)14-5-2)12-7-8(3)6-11-12/h6-7,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZXOZWWEVSPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N1C=C(C=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.